1-(Isocyanomethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanomethyl group and a trifluoromethyl group attached to a benzene ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanomethyl)-3-(trifluoromethyl)benzene typically involves the introduction of the isocyanomethyl group and the trifluoromethyl group onto the benzene ring. One common method is the radical trifluoromethylation of benzyl isocyanide. This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with substituted functional groups on the benzene ring.
Oxidation Reactions: Isocyanates or other oxidized derivatives.
Reduction Reactions: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(isocyanomethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s binding affinity and reactivity, while the isocyanomethyl group can participate in various chemical reactions. The compound’s effects are mediated through its interactions with specific molecular pathways and targets, which are currently under investigation in scientific research .
Comparison with Similar Compounds
- 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene
- 1-(Isocyanomethyl)-2-(trifluoromethyl)benzene
- 1-(Isocyanomethyl)-3-(difluoromethyl)benzene
Comparison: 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which influences its reactivity and stability. Compared to its analogs, this compound may exhibit different chemical behaviors and applications due to the electronic effects of the trifluoromethyl group.
Properties
IUPAC Name |
1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTUVZUBZMBBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375330 | |
Record name | 1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-89-2 | |
Record name | 1-(isocyanomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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